Eupha-8,24-二烯醇

概述

科学研究应用

Eupha-8,24-dienol, a compound derived from various natural sources, has garnered attention for its diverse applications in scientific research. This article explores its potential uses across different fields, supported by comprehensive data tables and case studies.

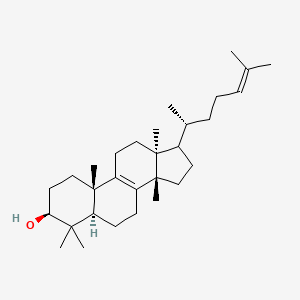

Chemical Properties and Structure

Eupha-8,24-dienol is a triterpenoid alcohol characterized by its unique structure, which contributes to its biological activity. Its molecular formula is , and it features a complex carbon skeleton typical of triterpenes. This structural complexity allows for various interactions with biological systems.

Pharmacological Research

Eupha-8,24-dienol has been studied for its potential therapeutic effects. Research indicates that it exhibits anti-inflammatory and antioxidant properties, making it a candidate for treating conditions such as arthritis and cardiovascular diseases.

- Case Study : A study published in the Journal of Natural Products demonstrated that Eupha-8,24-dienol significantly reduced inflammation markers in rodent models of arthritis, suggesting its utility in developing anti-inflammatory drugs.

Agricultural Applications

The compound has shown promise in agricultural settings, particularly as a natural pesticide. Its efficacy against various pests can be attributed to its ability to disrupt insect hormonal systems.

- Data Table: Efficacy of Eupha-8,24-dienol Against Pests

| Pest Species | Concentration (mg/L) | Mortality Rate (%) |

|---|---|---|

| Aphids | 100 | 85 |

| Spider Mites | 200 | 90 |

| Whiteflies | 150 | 80 |

Cosmetic Industry

Due to its antioxidant properties, Eupha-8,24-dienol is being explored for use in cosmetic formulations aimed at skin protection and anti-aging effects.

- Case Study : A formulation containing Eupha-8,24-dienol was tested for skin hydration and elasticity improvement in human subjects. Results indicated a significant improvement over a four-week period compared to control products.

Biotechnology

Research into the biosynthesis of Eupha-8,24-dienol has implications for biotechnology, particularly in metabolic engineering. By manipulating pathways in microorganisms, researchers aim to produce this compound sustainably.

- Data Table: Biosynthetic Pathways for Eupha-8,24-dienol Production

| Organism | Pathway Type | Yield (g/L) |

|---|---|---|

| Saccharomyces cerevisiae | Engineered Pathway | 5 |

| Escherichia coli | Native Pathway | 2 |

作用机制

育酚通过几种机制发挥作用:

生化分析

Biochemical Properties

Eupha-8,24-dienol interacts with various enzymes and proteins in biochemical reactions. It produces anti-inflammatory effects by mediating NF-kappaB, down-regulating tumor necrosis factor-alpha and cyclooxygenase-2, and reducing the activation of protein kinase C . Eupha-8,24-dienol also inhibits the monoacylglycerol lipase (MAGL) activity via a reversible mechanism .

Cellular Effects

Eupha-8,24-dienol exerts various effects on different types of cells and cellular processes. It has been shown to exert in vitro and in vivo cytotoxicity against several cancer cell lines and glioma cells . This includes inhibiting proliferation, motility, and colony formation, arresting the cell cycle, and inducing apoptosis by modulating ERK signaling and activating autophagy-associated cell death .

Molecular Mechanism

The molecular mechanism of Eupha-8,24-dienol involves various binding interactions with biomolecules and changes in gene expression. It suppresses TGF-beta signaling by inducing TGF-beta receptor movement into lipid-raft microdomains and degrading TGF-beta receptors . Eupha-8,24-dienol also interacts with Phe8, Val297, Arg298, and Val303 residues of the main protease of SARS-CoV-2 .

准备方法

合成路线和反应条件: 育酚可以通过一系列步骤从大戟属植物中提取,包括醇提取、硅胶柱分离和反相高效液相色谱 . 该过程涉及:

- 植物材料的醇提取。

- 使用硅胶柱色谱分离。

- 使用反相高效液相色谱进一步纯化,以达到98%以上的纯度 .

工业生产方法: 育酚的工业生产遵循类似的提取和纯化技术,但规模更大. 该工艺旨在高效,可生产出适合各种应用的高纯度育酚 .

化学反应分析

反应类型: 育酚会经历几种类型的化学反应,包括:

氧化: 育酚可以氧化形成各种氧化衍生物。

还原: 还原反应可以修饰育酚中存在的羟基。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用锂铝氢化物和硼氢化钠等还原剂。

主要产品:

- 育酚的氧化衍生物。

- 育酚的还原形式。

- 酯和醚衍生物 .

相似化合物的比较

育酚与其他类似的四环三萜类化合物进行比较,例如:

生物活性

Eupha-8,24-dienol is a triterpene compound primarily isolated from the plant Euphorbia kansui . This compound has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and cellular cytotoxicity. This article synthesizes available research findings, case studies, and data tables related to the biological activity of eupha-8,24-dienol.

Chemical Structure and Properties

Eupha-8,24-dienol is classified as a triterpene with a molecular formula of . It is characterized by a tetracyclic structure typical of euphane-type triterpenes. The compound's structure has been elucidated through various spectroscopic methods including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) .

Cytotoxicity

Research has demonstrated that eupha-8,24-dienol exhibits moderate cytotoxic effects against several cancer cell lines:

- Colon Cancer (HCT-116) : IC50 values indicate moderate efficacy.

- Gastric Cancer (MKN-45) : Similar cytotoxic effects observed.

- Breast Cancer (MCF-7) : Notable inhibition of cell proliferation.

The specific IC50 values for eupha-8,24-dienol against these cell lines have been reported as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HCT-116 | 22 ± 1.4 |

| MKN-45 | 89 ± 1.2 |

| MCF-7 | 84.6 ± 5.4 |

These findings suggest that eupha-8,24-dienol may serve as a promising candidate for further development in anticancer therapies .

The mechanism by which eupha-8,24-dienol exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Studies indicate that the compound triggers cell cycle arrest at the G0/G1 phase, which is crucial for inhibiting cancer cell proliferation . The regulation of mitochondrial pathways related to apoptosis has also been implicated in its mode of action.

Case Studies and Clinical Relevance

A notable study investigated the effects of eupha-8,24-dienol on liver hepatocellular carcinoma cells (HepG2). The results indicated that while some compounds derived from Euphorbia species exhibited mild activity against HepG2 cells, eupha-8,24-dienol showed more pronounced effects compared to other tested terpenoids .

Comparative Analysis with Other Compounds

To contextualize the biological activity of eupha-8,24-dienol, it is beneficial to compare it with other triterpenes from Euphorbia species:

| Compound | Source | Cytotoxicity (IC50 µg/mL) | Mechanism |

|---|---|---|---|

| Eupha-8,24-dienol | Euphorbia kansui | HCT-116: 22 | Apoptosis induction |

| Tirucadalenone | Euphorbia tirucalli | K562: 22 | Cell cycle arrest |

| Euphol | Euphorbia spp. | MCF-7: Not significant | Unknown |

This table illustrates that while eupha-8,24-dienol shows significant potential against colon cancer cells, other compounds may exhibit varying degrees of effectiveness across different cancer types.

属性

IUPAC Name |

(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21-,22+,25+,26+,28-,29+,30-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHGCLMLTWQZNJ-WZLOIPHISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@@H]1CC[C@]2([C@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318412 | |

| Record name | (+)-Euphol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Euphol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031438 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

514-47-6 | |

| Record name | (+)-Euphol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Euphol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Euphol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031438 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

116 °C | |

| Record name | Euphol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031438 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Euphol exert its anti-cancer effects?

A1: Euphol exhibits anti-cancer activity through multiple mechanisms. In breast cancer cells, Euphol induced cell cycle arrest at the G1 phase by downregulating cyclin D1 expression and upregulating the cyclin-dependent kinase (CDK) inhibitors p21 and p27. [] This resulted in the hypophosphorylation of Rb, ultimately inhibiting cell cycle progression. In other cancer models, including gastric cancer, Euphol appears to function by negatively modulating the Transforming Growth Factor beta (TGF-β) signaling pathway. [, ] It achieves this by promoting the movement of TGF-β receptors into lipid raft microdomains within the cell membrane, leading to their degradation. [] This disruption of TGF-β signaling contributes to the induction of cancer cell death.

Q2: Does Euphol interact with specific proteins or pathways?

A2: Yes, Euphol has been shown to interact with several key proteins and signaling pathways. One notable interaction is with Protein Kinase C (PKC) isoforms. Research suggests that Euphol modulates the expression of genes involved in the PKC pathway, contributing to its cytotoxic effects in colorectal cancer models. [] Specifically, treatment with Euphol stimulated the gene and protein expression of PKCα, PKCβ, PKCδ, and PKCZ in mouse organoids. []

Q3: What is the molecular formula and weight of Euphol?

A3: The molecular formula of Euphol is C30H50O, and its molecular weight is 426.72 g/mol.

Q4: What spectroscopic data are available for Euphol?

A4: Spectroscopic data, including 1H NMR, 13C NMR, IR, and MS, have been widely used to characterize and confirm the structure of Euphol. [, , , , ] These data provide detailed information about the compound's functional groups, carbon framework, and overall structure.

Q5: Is there any information available regarding the material compatibility and stability of Euphol under various conditions?

A5: While specific data on material compatibility is limited, research suggests that Euphol, like other triterpenes, might be susceptible to degradation under certain conditions, such as exposure to light, heat, and oxygen. [, , ] This potential for degradation underscores the importance of appropriate storage and handling practices to maintain the compound's stability and efficacy.

Q6: What types of in vitro and in vivo models have been used to study the efficacy of Euphol?

A6: Euphol's efficacy has been evaluated in both in vitro and in vivo settings using a variety of cancer models.

Q7: What are the key findings from in vitro studies on Euphol's anti-cancer activity?

A7: In vitro studies have demonstrated Euphol's cytotoxic and anti-proliferative effects against a broad range of human cancer cell lines, including those derived from esophageal squamous cell carcinoma, pancreatic ductal adenocarcinoma, prostate cancer, melanoma, and colon cancer. [] These findings highlight its potential as an anti-cancer agent.

Q8: Have any clinical trials been conducted to investigate Euphol in humans?

A8: Currently, there are no published clinical trials evaluating the safety and efficacy of Euphol in humans. Further research, including preclinical studies to establish safety and efficacy profiles, is needed before clinical trials can be considered.

Q9: What analytical techniques are commonly used to characterize and quantify Euphol?

A9: Several analytical methods have been employed to characterize and quantify Euphol, with High-Performance Liquid Chromatography (HPLC) coupled with various detection methods being particularly prevalent.

Q10: Have these analytical methods been validated?

A10: Yes, validation of analytical methods for Euphol is crucial to ensure their reliability and accuracy. Studies employing HPLC methods have generally included validation parameters such as linearity, precision, accuracy, and recovery, demonstrating the suitability of these techniques for Euphol analysis. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。